molecular formula C15H14Cl2O2 B14426623 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol CAS No. 79648-83-2

4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol

Cat. No.: B14426623
CAS No.: 79648-83-2
M. Wt: 297.2 g/mol
InChI Key: SRDXVNVNMVXSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol is an organic compound characterized by the presence of a phenol group substituted with a 2,2-dichloro-1-(4-methoxyphenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol typically involves electrophilic aromatic substitution reactions. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions

4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated phenol derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The dichloroethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol is unique due to the presence of both the dichloroethyl and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

79648-83-2

Molecular Formula

C15H14Cl2O2

Molecular Weight

297.2 g/mol

IUPAC Name

4-[2,2-dichloro-1-(4-methoxyphenyl)ethyl]phenol

InChI

InChI=1S/C15H14Cl2O2/c1-19-13-8-4-11(5-9-13)14(15(16)17)10-2-6-12(18)7-3-10/h2-9,14-15,18H,1H3

InChI Key

SRDXVNVNMVXSIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.